methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate
Overview
Description
methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a chloro group, a difluoromethyl group, and a carboxylic acid methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with difluoroacetic acid and methanol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to increase yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, and carboxylic acids, depending on the specific reaction and conditions employed .
Scientific Research Applications
methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide .
Uniqueness
methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound notable for its significant biological activity, particularly in agricultural applications as a fungicide. This article delves into its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₅ClF₂N₂O₂
- Molar Mass : Approximately 210.57 g/mol
- Structural Features : The compound features a pyrazole ring with a chlorinated and difluoromethyl substituent, contributing to its unique biological properties.
Antifungal Properties
Research indicates that this compound exhibits potent antifungal activity against various phytopathogenic fungi. Its effectiveness as a fungicide is attributed to its ability to inhibit key metabolic pathways in fungi, particularly through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain.
Table 1: Antifungal Efficacy Against Phytopathogenic Fungi
Fungal Species | Inhibition Percentage (%) | Reference |
---|---|---|
Alternaria solani | 85 | |
Botrytis cinerea | 78 | |
Fusarium oxysporum | 90 | |
Rhizoctonia solani | 82 |
The mechanism of action primarily involves the interaction of the compound with specific enzymes involved in fungal metabolism. Molecular docking studies suggest that this compound can effectively bind to the active sites of these enzymes, leading to disruption of fungal growth and reproduction.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the pyrazole ring can significantly enhance the antifungal efficacy of this compound. For example, substituents at various positions on the pyrazole ring have been analyzed to optimize binding interactions and improve biological performance. The presence of the difluoromethyl group has been identified as a key feature that enhances its biological activity compared to structurally similar compounds.
Table 2: Comparison of Structural Analogues
Compound Name | CAS Number | Activity Level |
---|---|---|
This compound | - | High |
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | 1172229-72-9 | Moderate |
Methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate | - | Low |
Case Studies
Several studies have documented the efficacy of this compound in field trials:
- Field Trial on Tomato Plants : A study conducted on tomato plants infected with Alternaria solani showed that treatment with this compound resulted in an 85% reduction in disease severity compared to untreated controls .
- Comparative Study with Boscalid : In comparative trials against boscalid, a well-known fungicide, this compound demonstrated superior antifungal activity against multiple fungal strains .
Properties
IUPAC Name |
methyl 4-chloro-1-(difluoromethyl)pyrazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O2/c1-13-5(12)4-3(7)2-11(10-4)6(8)9/h2,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAMMSRDCCVUAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Cl)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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